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molecular formula C9H15N3O2 B8351567 2-Hydrazinyl-5-((2-methoxyethoxy)methyl)pyridine

2-Hydrazinyl-5-((2-methoxyethoxy)methyl)pyridine

Cat. No. B8351567
M. Wt: 197.23 g/mol
InChI Key: ZRDOSLDQQBWZQO-UHFFFAOYSA-N
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Patent
US08178534B2

Procedure details

To a solution of 2-chloro-5-(chloromethyl)pyridine (1620 mg, 10 mmol) in 2-methoxyethanol (10 mL) was added sodium 2-methoxyethanolate (5.9 g, 12.00 mmol). The mixture was stirred at room temperature for 10 min and then at 50° C. for 2 hrs. Hydrazine (1.6 g, 50.0 mmol) was then added to the mixture and the reaction was heated at 120° C. for 1 hr. The mixture was purified by preparative LCMS to provide the title compound, 2-hydrazinyl-5-((2-methoxyethoxy)methyl)pyridine (540 mg, 27.4% yield).
Quantity
1620 mg
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([CH2:8]Cl)=[CH:4][N:3]=1.[CH3:10][O:11][CH2:12][CH2:13][O-:14].[Na+].[NH2:16][NH2:17]>COCCO>[NH:16]([C:2]1[CH:7]=[CH:6][C:5]([CH2:8][O:14][CH2:13][CH2:12][O:11][CH3:10])=[CH:4][N:3]=1)[NH2:17] |f:1.2|

Inputs

Step One
Name
Quantity
1620 mg
Type
reactant
Smiles
ClC1=NC=C(C=C1)CCl
Name
Quantity
5.9 g
Type
reactant
Smiles
COCC[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
COCCO
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 50° C. for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated at 120° C. for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was purified by preparative LCMS

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N(N)C1=NC=C(C=C1)COCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 540 mg
YIELD: PERCENTYIELD 27.4%
YIELD: CALCULATEDPERCENTYIELD 27.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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